molecular formula C12H11F3N2O3 B14009057 Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate CAS No. 1494-99-1

Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate

Cat. No.: B14009057
CAS No.: 1494-99-1
M. Wt: 288.22 g/mol
InChI Key: FKWOGNJCODRLLL-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate is a fluorinated organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl carbons in this compound are prime targets for nucleophilic attack. The α-keto ester group undergoes substitution with amines, hydrazines, and other nucleophiles:

  • Reaction with phenylhydrazine : Forms pyrazole derivatives via cyclocondensation. For example, under acidic conditions (e.g., concentrated H₂SO₄ or HCl in ethanol), the compound reacts with phenylhydrazine to yield 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with yields up to 98% .

  • Reaction with aniline : Produces quinolinone derivatives when heated at 110°C, followed by treatment with sulfuric acid (yields: 44–46.5% ) .

Key factor : The trifluoromethyl group enhances electrophilicity at the β-keto position, accelerating nucleophilic addition.

Cyclocondensation Reactions

The compound participates in cyclization reactions to form heterocyclic frameworks. Representative examples include:

Product FormedConditionsYieldCitation
1-Phenyl-3-trifluoromethylpyrazolePhenylhydrazine, acetic acid, 80°C98.0%
5-Hydroxy-1H-quinolin-2-oneAniline, H₂SO₄, 90°C44%
Pyrazol-5-ol derivativesEthanol, reflux, 12h92%

Mechanistic insight : The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization .

Solvent and Temperature Effects

Kinetic studies highlight the influence of reaction parameters:

  • Solvent polarity : Polar solvents (e.g., acetic acid) improve reaction rates due to stabilization of charged intermediates .

  • Temperature : Optimal yields are achieved at elevated temperatures (80–110°C), as seen in cyclocondensation reactions .

Functional Group Transformations

Comparative Reactivity

Replacing the diazenyl group with other substituents (e.g., p-tolyl) alters reactivity patterns. For instance, Ethyl 4,4,4-trifluoro-3-oxo-2-(p-tolyl)butanoate shows similar cyclization tendencies but with modified electronic effects due to the methyl group .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The diazenyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoroacetoacetate: A precursor in the synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate.

    Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with different reactivity and applications.

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the diazenyl group.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and diazenyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

Ethyl 4,4,4-trifluoro-3-oxo-2-[(E)-phenyldiazenyl]butanoate (CAS No. 1494-99-1) is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N2O3, with a molecular weight of approximately 288.22 g/mol. The structure features a trifluoromethyl group and an azo linkage, which are known to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H11F3N2O3
Molecular Weight288.22 g/mol
Density1.3 g/cm³
Boiling Point284.7 °C
Flash Point126 °C

This compound can be synthesized via a condensation reaction involving ethyl trifluoroacetoacetate and phenylhydrazine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the desired compound with good purity and yield .

The biological activity of this compound is thought to be linked to its ability to interact with various biological targets, potentially modulating enzymatic activities or influencing cell signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, which are critical for biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of azo compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed moderate to good activity against bacterial strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on several derivatives of fluorinated compounds, revealing that some exhibit selective toxicity towards cancer cell lines while sparing normal cells. These findings suggest potential applications in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of trifluoromethyl-substituted azo compounds highlighted that derivatives similar to this compound showed IC50 values comparable to established antibiotics against resistant strains of bacteria .
  • Cytotoxicity Profiles : A study focusing on the cytotoxic effects of various substituted hydrazones found that some compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating their potential as therapeutic agents .

Properties

CAS No.

1494-99-1

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-phenyldiazenylbutanoate

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

FKWOGNJCODRLLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)N=NC1=CC=CC=C1

Origin of Product

United States

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